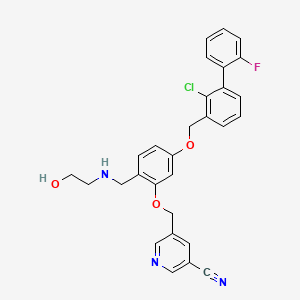
PD-1/PD-L1-IN-32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1-IN-32 is a potent inhibitor of the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown significant anticancer activity by effectively blocking the PD-1/PD-L1 interaction, which is a crucial immune checkpoint pathway involved in the immune evasion of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-32 involves several key steps, including the formation of biaryl-containing structures with unique difluoromethyleneoxy linkages. The synthetic route typically includes the following steps :
Formation of Biaryl Structures: This step involves the coupling of aryl halides with boronic acids using palladium-catalyzed cross-coupling reactions.
Introduction of Difluoromethyleneoxy Linkages:
Final Assembly: The final step involves the assembly of the biaryl structures with the difluoromethyleneoxy linkages to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize costs .
化学反应分析
Types of Reactions
PD-1/PD-L1-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, particularly involving the difluoromethyleneoxy linkages, can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Palladium Catalysts: Used in cross-coupling reactions to form biaryl structures.
Boronic Acids: Used as coupling partners in the formation of biaryl structures.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially altered biological activities .
科学研究应用
PD-1/PD-L1-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Immunotherapy: The compound is primarily used in cancer immunotherapy to block the PD-1/PD-L1 interaction, thereby enhancing the immune system’s ability to target and destroy cancer cells.
Biological Research: This compound is used in biological research to study the mechanisms of immune checkpoint inhibition and the role of the PD-1/PD-L1 pathway in immune regulation.
Drug Development: The compound is a valuable tool in drug development, serving as a lead compound for the design of new and more effective PD-1/PD-L1 inhibitors.
Industrial Applications: In the pharmaceutical industry, this compound is used in the development and production of anticancer drugs.
作用机制
PD-1/PD-L1-IN-32 exerts its effects by blocking the interaction between PD-1 and PD-L1. This interaction is a key immune checkpoint that regulates the immune response. By inhibiting this interaction, this compound prevents the downregulation of T cell activity, thereby enhancing the immune system’s ability to target and destroy cancer cells . The molecular targets of this compound include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
相似化合物的比较
PD-1/PD-L1-IN-32 is unique among PD-1/PD-L1 inhibitors due to its high potency and specific chemical structure. Similar compounds include:
Biphenyl Derivatives: These compounds also target the PD-1/PD-L1 interaction but may have different chemical structures and potencies.
Small-Molecule Inhibitors: Other small-molecule inhibitors of PD-1/PD-L1 have been developed, each with unique properties and mechanisms of action.
Monoclonal Antibodies: Monoclonal antibodies targeting PD-1 or PD-L1 are widely used in cancer immunotherapy but differ significantly from small-molecule inhibitors like this compound in terms of structure and administration.
属性
分子式 |
C29H25ClFN3O3 |
|---|---|
分子量 |
518.0 g/mol |
IUPAC 名称 |
5-[[5-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H25ClFN3O3/c30-29-23(4-3-6-26(29)25-5-1-2-7-27(25)31)19-36-24-9-8-22(17-33-10-11-35)28(13-24)37-18-21-12-20(14-32)15-34-16-21/h1-9,12-13,15-16,33,35H,10-11,17-19H2 |
InChI 键 |
DSELNKYPNSPLEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2Cl)COC3=CC(=C(C=C3)CNCCO)OCC4=CC(=CN=C4)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


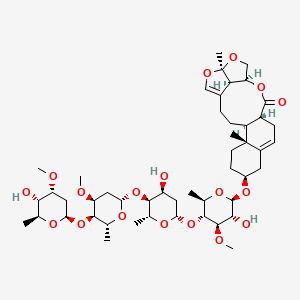
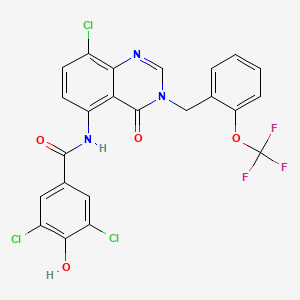
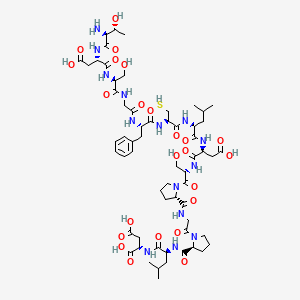
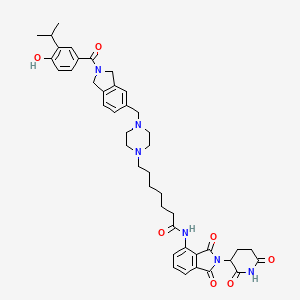
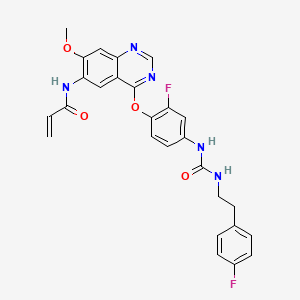
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
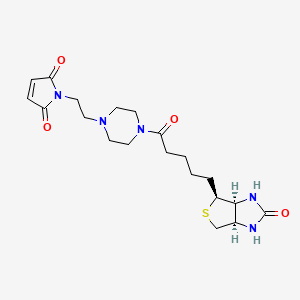
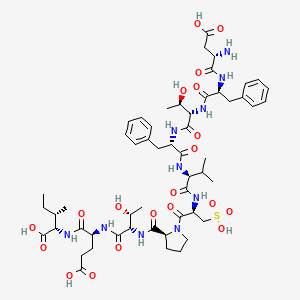
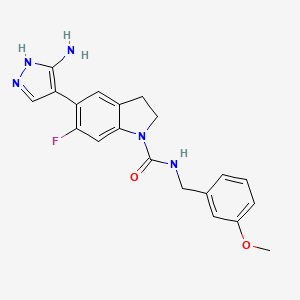
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)

